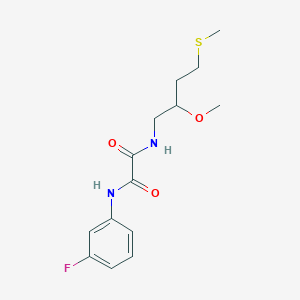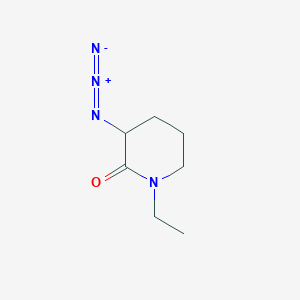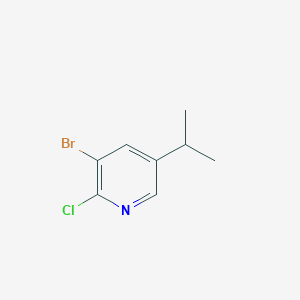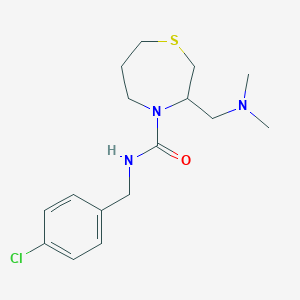
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide, also known as FMPB, is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields. FMPB is a member of the oxamide family and is a white crystalline solid at room temperature.
Scientific Research Applications
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to have potential applications in various fields of research. In the field of medicinal chemistry, N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In addition to its anticancer properties, N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has also been found to have antimicrobial properties. It has been shown to inhibit the growth of various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the inhibition of the growth of bacteria and fungi.
Biochemical and Physiological Effects
N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide inhibits the activity of certain enzymes, including tyrosine kinases, which are involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is its potential as a new anticancer and antimicrobial agent. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further research.
However, there are also some limitations to the use of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide in lab experiments. One limitation is its low yield during synthesis, which can make it difficult to obtain large quantities of the compound for research. Additionally, the mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. One direction is to further investigate its potential as an anticancer and antimicrobial agent. This could involve testing its effects in animal models and in clinical trials.
Another direction for research is to investigate the mechanism of action of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. Understanding how the compound works at a molecular level could help to design more effective experiments to test its effects.
Finally, research could also focus on improving the synthesis method for N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide. Finding a more efficient method to produce the compound could make it more widely available for research and potentially for use in medicine.
Conclusion
In conclusion, N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a promising compound with potential applications in various fields of research. Its ability to inhibit the growth of cancer cells and bacteria and fungi makes it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to improve the synthesis method for the compound.
Synthesis Methods
The synthesis of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxy-4-methylsulfanylbutyric acid, followed by the addition of oxalyl chloride and then ammonia. The final product is obtained by recrystallization from ethanol. The yield of N'-(3-Fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide is typically around 50%.
properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-20-12(6-7-21-2)9-16-13(18)14(19)17-11-5-3-4-10(15)8-11/h3-5,8,12H,6-7,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXCTYXSVWCDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784755.png)

![[1-(3,6-Dihydro-2H-pyran-4-yl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2784757.png)





![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)